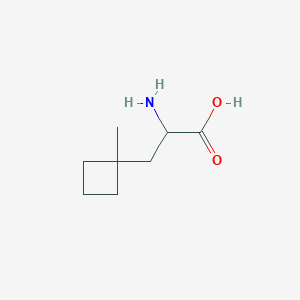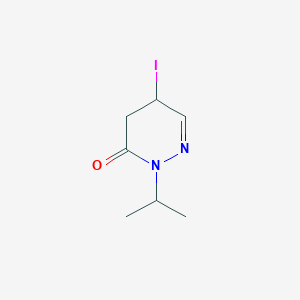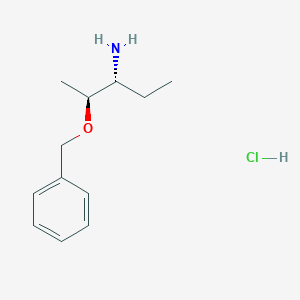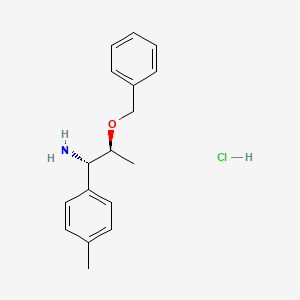
3-Amino-2,6-dibromo-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,6-dibromo-4-chlorobenzoic acid: is an organic compound with the molecular formula C7H4Br2ClNO2 and a molecular weight of 329.37316 g/mol . This compound is characterized by the presence of amino, dibromo, and chloro substituents on a benzoic acid core, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dibromo-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-chlorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated sulfuric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,6-dibromo-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2,6-dibromo-4-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It may also serve as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of 3-Amino-2,6-dibromo-4-chlorobenzoic acid depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, while the bromine atoms can participate in electrophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-chlorobenzoic acid
- 3-Amino-4-chlorobenzoic acid
- 2-Amino-6-bromo-4-chlorobenzoic acid
Comparison: 3-Amino-2,6-dibromo-4-chlorobenzoic acid is unique due to the presence of both dibromo and chloro substituents, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents allows for a broader range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H4Br2ClNO2 |
|---|---|
Molekulargewicht |
329.37 g/mol |
IUPAC-Name |
3-amino-2,6-dibromo-4-chlorobenzoic acid |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-2-1-3(10)6(11)5(9)4(2)7(12)13/h1H,11H2,(H,12,13) |
InChI-Schlüssel |
BVZRZLWQOGNPCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)








